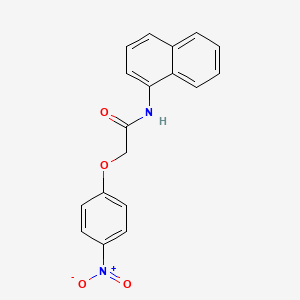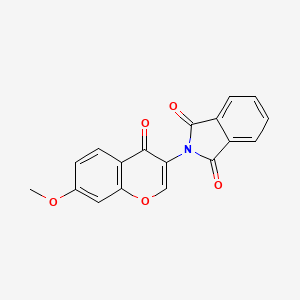![molecular formula C14H12ClNO2S B5763498 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule that has been studied for its ability to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene regulation. In
Mecanismo De Acción
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide inhibits the activity of HATs by binding to the substrate-binding site of the enzyme. This binding prevents the enzyme from acetylating histones, which are proteins that play a crucial role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on cells and tissues. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent for various diseases. Another area of research is to develop more potent and selective inhibitors of HATs, which could lead to the development of more effective treatments for diseases.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, alter gene expression, induce apoptosis in cancer cells, and reduce inflammation and oxidative stress in animal models of various diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide.
Métodos De Síntesis
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can be synthesized through a multi-step process starting with 4-chlorothiophenol and 4-hydroxyphenylacetic acid. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a chloro group to the thiophenol ring.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, which are enzymes that play a critical role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADLBPYJOZPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-hydroxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)



![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)